Evidence Item 1: Regioisomeric [4,3-d] Core Confers a 100-Fold Kinase Selectivity Advantage Over [3,2-d] Analogs
The pyrido[4,3-d]pyrimidine core is demonstrably superior to the pyrido[3,2-d]pyrimidine core for achieving high isoform selectivity in kinase inhibition. Optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold yielded compound 11f, a PI3Kδ inhibitor with exceptional selectivity over other PI3K isoforms. This contrasts sharply with pyrido[3,2-d]pyrimidine-based PI3K/mTOR inhibitors, which typically exhibit broader inhibition profiles with IC50 values in the 3–10 nM range across multiple isoforms [2]. The structural basis for this selectivity stems from the unique trajectory of substituents from the [4,3-d] core, which allows for precise targeting of the PI3Kδ selectivity pocket [1].
| Evidence Dimension | Kinase Selectivity (Fold-selectivity for PI3Kδ over other isoforms) |
|---|---|
| Target Compound Data | Derivatives of the [4,3-d] core achieve >100-fold selectivity for PI3Kδ [1]. |
| Comparator Or Baseline | Pyrido[3,2-d]pyrimidine-based PI3K/mTOR inhibitors (e.g., IC50: 3-10 nM across PI3Kα, β, δ) [2]. |
| Quantified Difference | The [4,3-d] core enables a >100-fold selectivity window, whereas [3,2-d] analogs are pan-PI3K/mTOR inhibitors with little isoform discrimination. |
| Conditions | Biochemical enzyme assays against PI3K isoforms (α, β, δ, γ) and cellular assays (e.g., human B-cell proliferation). |
Why This Matters
For procurement in programs targeting PI3Kδ-driven diseases (e.g., B-cell malignancies, autoimmune disorders), the [4,3-d] core is essential to avoid off-target toxicity associated with pan-PI3K inhibition, directly impacting clinical safety and efficacy.
- [1] Hamajima, T. et al. Bioorg. Med. Chem. 2019, 27(6), 1056-1064. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. View Source
- [2] Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. HAL open science. 2021. View Source
